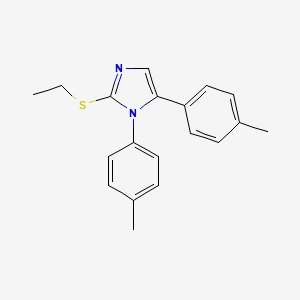

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfanyl-1,5-bis(4-methylphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-9-5-14(2)6-10-16)21(19)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFJMQCLRKMJFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 Ethylthio 1,5 Di P Tolyl 1h Imidazole

Conventional and Advanced Synthetic Routes to Substituted Imidazoles

The synthesis of the imidazole (B134444) core has been a subject of extensive research since its first reported synthesis by Heinrich Debus in 1858. bohrium.com Conventional methods, such as the Debus-Radziszewski synthesis, provide a foundational approach for creating C-substituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). bohrium.com This multicomponent reaction framework has been adapted and refined over the years to produce a wide array of substituted imidazoles. bohrium.com

More advanced routes have focused on improving efficiency, yield, and substrate scope. These include microwave-assisted syntheses, which can significantly reduce reaction times, and the use of various catalytic systems to promote the desired transformations under milder conditions. nih.govorganic-chemistry.org The development of one-pot and multicomponent reactions is a particularly important advancement, as they allow for the construction of complex imidazole structures in a single step from readily available starting materials, aligning with the principles of green chemistry. bohrium.com

Targeted Synthesis of 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole

A direct, one-pot synthesis of this compound is not explicitly detailed in the literature, necessitating a strategic combination of established synthetic methods. A plausible and efficient approach involves a multi-step synthesis, likely beginning with the formation of a 1,5-di-p-tolyl-1H-imidazole-2-thione intermediate, followed by S-alkylation.

Multi-component Reactions and One-Pot Procedures

Multi-component reactions (MCRs) offer a highly efficient strategy for the assembly of the core imidazole ring. bohrium.com For the synthesis of a 1,5-di-p-tolyl substituted imidazole, an adaptation of the Debus-Radziszewski synthesis or the van Leusen imidazole synthesis could be employed. nih.gov

A potential one-pot, four-component reaction could involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). organic-chemistry.org To achieve the desired 1,5-di-p-tolyl substitution, one could envision a reaction between a p-tolyl-substituted α-haloketone, p-tolualdehyde, p-toluidine (B81030), and a source of ammonia. organic-chemistry.org

Alternatively, the synthesis of 1,5-diaryl-1H-imidazole-4-carboxylates has been achieved through the cycloaddition of ethyl isocyanoacetate with N-aryl benzimidoyl chlorides. mdpi.com This methodology could potentially be adapted by using appropriate p-tolyl substituted precursors.

A proposed multi-step, one-pot approach for the target molecule could first involve the synthesis of 1,5-di-p-tolyl-1H-imidazole-2-thione. This could be achieved through a reaction of a suitable diketone with p-toluidine and a thiourea (B124793) derivative. The subsequent S-alkylation with an ethyl halide in the same reaction vessel would then yield the final product.

Catalytic Approaches in Imidazole Synthesis

Catalysis plays a pivotal role in modern imidazole synthesis, offering milder reaction conditions and improved selectivity. Both metal-based and organocatalysts have been successfully employed.

For the N-arylation step to introduce the p-tolyl group at the N-1 position, copper- and palladium-catalyzed cross-coupling reactions are well-established. nih.govbiomedres.usresearchgate.netorganic-chemistry.org Copper(I) bromide, in conjunction with a suitable ligand such as pyridin-2-yl β-ketones, can efficiently catalyze the N-arylation of imidazoles with aryl bromides or iodides under mild conditions. organic-chemistry.org Similarly, palladium catalysts have been used for the N1-selective arylation of unsymmetric imidazoles. nih.gov

The synthesis of the imidazole ring itself can be catalyzed by various agents. For instance, a Schiff's base complex nickel catalyst has been used for the microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles. organic-chemistry.org Furthermore, copper salts have been utilized in a one-pot synthesis of aryl imidazole derivatives from ketones and ammonium carbonate via C-H activation and oxidative C-C bond cleavage. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature of the catalyst and base.

For N-arylation reactions, the choice of ligand for the metal catalyst can significantly impact the reaction's efficiency. organic-chemistry.org The base also plays a critical role; for example, cesium carbonate is often effective in copper-catalyzed N-arylations. organic-chemistry.org Solvents such as DMSO are commonly used in these reactions. organic-chemistry.org

In multi-component reactions, the stoichiometry of the reactants must be carefully controlled to favor the formation of the desired product. Microwave irradiation has been shown to be an effective tool for accelerating reaction rates and improving yields in the synthesis of substituted imidazoles. derpharmachemica.com The power and duration of microwave exposure are key variables to optimize.

The table below summarizes some of the key reaction conditions that can be optimized for different synthetic steps.

| Synthetic Step | Key Parameters to Optimize | Typical Conditions |

| N-Arylation | Catalyst (e.g., CuBr, Pd(OAc)₂), Ligand, Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMSO, xylene), Temperature | 5 mol% catalyst, 10 mol% ligand, 1-2 equivalents of base, 60-120 °C |

| Imidazole Ring Formation (MCR) | Catalyst (if any), Solvent, Temperature, Reactant Ratios, Reaction Time | Reflux in acetic acid or ethanol, or microwave irradiation |

| S-Alkylation of Thione | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone), Temperature, Alkylating Agent | Room temperature or gentle heating |

Precursor Design and Functional Group Interconversions for Ethylthio and p-Tolyl Moieties

The successful synthesis of this compound relies on the availability of suitable precursors for the ethylthio and p-tolyl groups.

The p-tolyl moieties can be introduced using commercially available reagents such as p-toluidine (for the N-1 position) and p-tolualdehyde or a p-tolyl-substituted α-haloketone (for the C-5 position). nih.govnih.gov

The ethylthio group is typically introduced in one of two ways:

From a 2-mercaptoimidazole (B184291) intermediate: This is a common and versatile method. The 2-mercapto (or 2-thione) imidazole can be synthesized, for example, by reacting an appropriate α-aminoketone with potassium thiocyanate. nih.gov The subsequent S-alkylation is then achieved by treating the thione with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base. researchgate.net

Direct incorporation using an ethylthio-containing precursor: A less common but plausible route could involve a cyclization reaction with a precursor already containing the ethylthio group. For example, a reaction involving S-ethyl-isothiourea.

The table below outlines potential precursors for the target molecule.

| Moiety | Precursor | Role in Synthesis |

| 1-p-tolyl | p-Toluidine | Source of the N-1 aryl group in MCRs or N-arylation reactions. |

| 5-p-tolyl | p-Tolualdehyde | C-5 precursor in certain MCRs. |

| 5-p-tolyl | 2-Bromo-1-(p-tolyl)ethan-1-one | C-5 precursor in reactions with amidines or thioureas. |

| 2-(ethylthio) | 1,5-di-p-tolyl-1H-imidazole-2-thione | Intermediate for subsequent S-alkylation. |

| 2-(ethylthio) | Ethyl iodide/bromide | Alkylating agent for the thione intermediate. |

| 2-(ethylthio) | Ethanethiol | Can be used in cascade addition-cycloisomerization reactions of propargylcyanamides. acs.org |

Isotopic Labeling Strategies for Imidazole Derivatives

Isotopic labeling is an invaluable tool for mechanistic studies, metabolic tracing, and as internal standards in quantitative analysis. acs.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecular structure.

Deuterium Labeling: Deuterium can be introduced at specific positions on the imidazole ring or the substituents.

H/D Exchange: Direct hydrogen-deuterium exchange on the imidazole ring can be achieved using D₂O under basic or acidic conditions, or through metal-catalyzed processes. acs.orgresearchgate.netgoogle.com For instance, ruthenium nanocatalysts have been shown to be effective for the deuteration of imidazole substructures using D₂ gas. researchgate.net

Labeled Precursors: Using deuterated starting materials is a straightforward way to introduce deuterium. For example, deuterated p-toluidine or p-tolualdehyde could be used to label the tolyl groups.

¹³C and ¹⁵N Labeling: The incorporation of ¹³C and ¹⁵N typically requires the use of labeled starting materials in the synthesis.

Labeled Ammonia/Ammonium Salts: ¹⁵N can be introduced into the imidazole ring by using ¹⁵N-labeled ammonia or ammonium acetate in the ring-forming reaction.

Labeled Carbonyls and Cyanides: ¹³C can be incorporated by using ¹³C-labeled aldehydes, ketones, or cyanide sources in the synthesis. For example, [¹³C]p-tolualdehyde would label the C5-position and its attached tolyl group.

Labeled Thiourea: For the introduction of the ethylthio group via a thione intermediate, using [¹³C] or [¹⁵N₂]thiourea would label the C2 position and the adjacent nitrogen atoms, respectively.

The choice of labeling strategy depends on the desired position of the isotope and the availability of the labeled precursors.

Advanced Computational and Theoretical Studies on 2 Ethylthio 1,5 Di P Tolyl 1h Imidazole

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to determine its most stable three-dimensional geometry. irjweb.comnih.gov This process, known as geometry optimization, identifies the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure, once the geometry is optimized, reveals the distribution of electrons within the molecule. This information is fundamental to understanding the molecule's reactivity, spectroscopic properties, and intermolecular interactions. Theoretical calculations for similar imidazole (B134444) derivatives have shown good agreement with experimental data, validating the use of DFT for these systems. researchgate.netmdpi.com

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (imidazole ring) | 1.38 | 108.5 | - |

| C=C (imidazole ring) | 1.36 | - | - |

| C-S | 1.78 | - | - |

| S-C (ethyl) | 1.82 | - | - |

| N-C (p-tolyl) | 1.43 | - | - |

| C-N-C (imidazole) | - | 109.2 | - |

| C-S-C | - | 100.3 | - |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. irjweb.commalayajournal.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule that is more reactive and less stable. mdpi.com For imidazole derivatives, this analysis helps in understanding their potential bioactivity and charge transfer properties. irjweb.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 1.75 |

| Global Hardness (η) | 2.20 |

| Global Softness (S) | 0.45 |

| Electronegativity (χ) | 3.95 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of molecules. acadpubl.euwisc.edu By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the delocalization of electron density, which contributes to the stabilization of the molecule.

Table 3: Key NBO Interactions and Stabilization Energies (Illustrative Data)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C=C) | 15.5 |

| LP(1) S | σ*(C-N) | 8.2 |

| π(C=C) | π*(p-tolyl) | 25.1 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential on the molecular surface.

Typically, red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. nih.gov Green areas correspond to neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the sulfur atom, making them potential sites for interaction with electrophiles. The hydrogen atoms of the p-tolyl groups would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. These simulations provide insights into the conformational flexibility and stability of a molecule under various conditions, such as in different solvents or at different temperatures.

For this compound, MD simulations can explore the rotational freedom of the p-tolyl groups and the ethylthio side chain, identifying the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-describing features of molecules with their physicochemical properties. researchgate.net By developing mathematical models based on a set of known molecules, QSPR can predict the properties of new or untested compounds. researchgate.net

For a class of compounds like imidazole derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity, and electronic properties based on calculated molecular descriptors. researchgate.net This allows for the efficient screening of large numbers of related structures to identify candidates with desired properties for various applications.

Structure Activity Relationship Sar and Pharmacophore Modeling of 2 Ethylthio 1,5 Di P Tolyl 1h Imidazole Analogs

Exploration of Substituent Effects on Biological Activity

The structure-activity relationship (SAR) provides a framework for understanding how specific molecular modifications influence a compound's biological efficacy. In the context of imidazole (B134444) derivatives, SAR studies are crucial for optimizing lead compounds by modifying substituents to enhance target affinity and selectivity.

The 2-position of the imidazole ring is a common site for substitution in medicinal chemistry. The introduction of a thioether, such as the ethylthio group (-S-CH₂CH₃), can significantly modulate a molecule's physicochemical properties and biological activity.

Metabolic Stability : Thioether linkages can influence the metabolic profile of a compound. While they can be sites of oxidation by metabolic enzymes (e.g., to sulfoxides and sulfones), they can also confer greater stability compared to more labile functional groups like esters.

Target Binding Interactions : The sulfur atom in the ethylthio group is a potential hydrogen bond acceptor and can participate in various non-covalent interactions within a biological target's binding pocket. Its lone pair electrons can interact with hydrogen bond donors, and the group as a whole can engage in van der Waals or hydrophobic interactions. In some cases, N-[(4-morpholinyl)ethyl)]-1-benzyl-2-(alkylthio)-1H-imidazole-5-carboxamides were synthesized and evaluated for antidepressant activity, with some analogs showing higher potency than the standard drug moclobemide scialert.net.

The presence of bulky aromatic groups, such as p-tolyl, at the N1 and C5 positions is a defining feature of the molecule. These substituents play a crucial role in orienting the molecule within a binding site and establishing key interactions.

Steric Bulk and Molecular Conformation : The two p-tolyl groups are sterically demanding and largely dictate the molecule's three-dimensional shape. Their relative orientation (the dihedral angles between the imidazole core and the aromatic rings) is critical for achieving a complementary fit with the target protein. These aromatic rings may contribute to recognition of the target acceptor site pku.edu.cn.

Hydrophobic and Aromatic Interactions : The phenyl rings of the tolyl groups are key contributors to the molecule's ability to form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. Such interactions are often essential for high-affinity binding.

Influence of the Methyl Group : The para-methyl group on each tolyl substituent provides an additional point for hydrophobic interaction and can influence the electronic properties of the aromatic ring. Its position is specific and can be more favorable for activity than ortho or meta substitutions, depending on the topology of the binding pocket. Studies on other imidazole series have shown that the nature of substituents on the aromatic rings plays an important role in maintaining potent activity and selectivity nih.gov.

| Position | Substituent | Observed/Potential Effect on Activity |

|---|---|---|

| C2 | Ethylthio (-S-CH₂CH₃) | Modulates lipophilicity, metabolic stability; sulfur acts as H-bond acceptor. |

| N1 | p-Tolyl | Provides steric bulk, crucial for molecular conformation; engages in hydrophobic and π-π stacking interactions. |

| C5 | p-Tolyl | Contributes to overall shape and size; establishes key hydrophobic interactions within the binding pocket. |

Design and Synthesis of Analogs for SAR Derivations

To systematically explore the SAR of 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole, medicinal chemists design and synthesize a series of analogs where each of the three key substituents is methodically varied. This process allows for the identification of functionalities that enhance or diminish biological activity.

The synthesis of such analogs often follows established routes for creating 1,2,5-trisubstituted imidazoles. A common strategy involves the reaction of an α-haloketone with an amidine. To create the 2-thio functionality, a 2-mercaptoimidazole (B184291) intermediate is often synthesized first, followed by S-alkylation to introduce the desired alkylthio group chemijournal.com.

Analog Design Strategy:

Varying the 2-Alkylthio Group : Synthesize analogs with different alkyl chains (e.g., methylthio, propylthio, isopropylthio) to probe the effect of size and lipophilicity.

Modifying the N1-Aryl Group : Replace the p-tolyl group with other substituted phenyl rings (e.g., p-methoxyphenyl, p-chlorophenyl) or different aromatic systems to investigate electronic and steric requirements.

Modifying the C5-Aryl Group : Similar to the N1 position, vary the substituent on the C5-aryl ring to map the binding pocket's topology.

| Analog Series | R¹ (at C2) | R² (at N1) | R³ (at C5) | Rationale for Synthesis |

|---|---|---|---|---|

| A | -S-CH₃, -S-CH₂CH₂CH₃ | p-Tolyl | p-Tolyl | Explore effect of alkyl chain length at C2. |

| B | -S-CH₂CH₃ | Phenyl, p-Anisyl | p-Tolyl | Probe electronic effects at N1. |

| C | -S-CH₂CH₃ | p-Tolyl | Phenyl, p-Chlorophenyl | Probe steric and electronic effects at C5. |

Ligand-Based and Structure-Based Drug Design Principles Applied to Imidazoles

The development of novel imidazole-based therapeutic agents often employs sophisticated computational methods categorized as either ligand-based or structure-based drug design.

Ligand-Based Drug Design (LBDD) : This approach is used when the three-dimensional structure of the biological target is unknown. nih.govazolifesciences.com It relies on the information derived from a set of known active and inactive molecules. gardp.org A key LBDD technique is pharmacophore modeling , which identifies the essential 3D arrangement of chemical features (e.g., hydrophobic centers, hydrogen bond acceptors/donors, aromatic rings) that a molecule must possess to be active. dovepress.comnih.gov For this compound analogs, a pharmacophore model would likely include two hydrophobic/aromatic features corresponding to the p-tolyl groups and a hydrogen bond acceptor feature for the sulfur atom or imidazole nitrogen.

Structure-Based Drug Design (SBDD) : When the 3D structure of the target protein is available (e.g., from X-ray crystallography), SBDD can be employed. drugdesign.org This powerful method involves using molecular docking to predict how different analogs bind to the target's active site. mdpi.comnih.gov By visualizing the binding pose, researchers can understand the specific interactions responsible for activity and rationally design new molecules with improved complementarity to the binding site, leading to enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com It is a cornerstone of ligand-based drug design. azolifesciences.com

The process involves:

Data Set : A series of synthesized imidazole analogs with experimentally measured biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These can describe physicochemical properties (e.g., LogP, molecular weight), electronic properties, or topological features.

Model Generation : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity. nih.govresearchgate.net

Validation and Prediction : The model's predictive power is rigorously validated. Once validated, the QSAR model can be used to predict the activity of new, not-yet-synthesized imidazole analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving time and resources. mdpi.com

| Compound | LogP (Lipophilicity) | Molecular Weight | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | 5.2 | 344.5 | 6.5 | 6.4 |

| Analog 2 | 4.8 | 330.4 | 6.1 | 6.2 |

| Analog 3 | 5.9 | 379.0 | 6.8 | 6.7 |

| Analog 4 | 5.5 | 378.9 | 6.6 | 6.6 |

Mechanistic Investigations of Biological Activities Associated with 2 Ethylthio 1,5 Di P Tolyl 1h Imidazole

Antimicrobial Activity Mechanisms

There is no specific information detailing the antimicrobial activity mechanisms of 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole.

Antifungal Action Pathways

Similarly, there is a lack of research on the antifungal action pathways of this compound. A well-known class of antifungal imidazoles, the azoles, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. It is unknown whether this compound shares this or any other antifungal mechanism.

Anticancer and Antitumor Activity Mechanisms

No specific research is available on the anticancer and antitumor activity mechanisms of this compound.

Inhibition of Cellular Proliferation

The effect of this compound on cellular proliferation has not been reported. Many different imidazole (B134444) derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics, which is essential for cell division.

Specific Target Identification and Modulation in Cancer Cells

There are no identified specific molecular targets for this compound in cancer cells. For other imidazole compounds, targets such as tubulin, epidermal growth factor receptor (EGFR), and other protein kinases have been identified. These interactions, however, are highly dependent on the specific chemical structure of the imidazole derivative.

Future Prospects and Research Directions for 2 Ethylthio 1,5 Di P Tolyl 1h Imidazole Research

Development of Novel Synthetic Methodologies for Analog Generation

While a specific synthesis for 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole is not documented, its structure suggests a plausible synthetic route starting from 4,5-di-p-tolyl-1H-imidazole-2-thione. The ethylthio group could be introduced via an S-alkylation reaction. General methods for the synthesis of N-alkyl-2-(alkylthio)-1H-imidazole derivatives have been reported, which could be adapted for this specific compound. nih.gov

Future research could focus on optimizing this presumed synthesis and developing novel methodologies for generating a library of analogs. Variations in the alkyl chain of the thioether and substitutions on the p-tolyl rings could lead to a diverse range of compounds for further study. The development of efficient, one-pot synthesis methods would be particularly valuable for accelerating the exploration of this chemical space.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and potential applications of novel compounds. In the absence of experimental data for this compound, advanced computational approaches will be crucial for initial assessments.

Density Functional Theory (DFT) calculations could be employed to predict its molecular structure, electronic properties, and spectroscopic signatures. researchgate.net Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other imidazole (B134444) derivatives, could be used to predict potential biological activities. researchgate.net Molecular docking studies could also provide insights into its potential interactions with various biological targets. researchgate.net

Table 1: Potential Computational Studies for this compound

| Computational Method | Predicted Properties | Potential Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies, NMR chemical shifts | Fundamental understanding of the molecule's physical and chemical properties. |

| Molecular Dynamics (MD) Simulations | Conformational flexibility, solvent interactions, binding stability with target proteins | Information on the dynamic behavior of the molecule in a biological environment. |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., antimicrobial, anticancer) | Prediction of potential therapeutic applications based on its structural features. |

| Molecular Docking | Binding affinity and mode to specific protein targets | Identification of potential biological targets and mechanisms of action. |

Exploration of Biomedical Applications Beyond Current Scope

The imidazole scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. sapub.orgpharmacyjournal.netscispace.comnih.gov The presence of a thioether linkage in this compound suggests that it could also exhibit interesting biological activities.

Initial research in this area would involve broad biological screening to identify any potential therapeutic effects. Based on the activities of other thioimidazole derivatives, promising areas for investigation could include:

Antimicrobial Activity: Many imidazole- and sulfur-containing heterocycles have demonstrated potent antibacterial and antifungal properties. sapub.orgpharmacyjournal.net

Anticancer Activity: The imidazole core is present in several anticancer agents, and novel derivatives are continually being explored for their potential in oncology. chemenu.com

Anti-inflammatory Activity: Certain substituted imidazoles have shown promise as anti-inflammatory agents. scispace.com

Potential in Materials Science and Industrial Applications

Beyond biomedical applications, imidazole derivatives have found utility in materials science and various industrial processes. For instance, they have been investigated as corrosion inhibitors, catalysts, and components of ionic liquids. researchgate.net The sulfur atom in this compound could impart unique properties relevant to these applications.

Future research could explore its potential as:

A ligand for catalysis: The nitrogen and sulfur atoms could coordinate with metal centers, making it a candidate for use in catalytic processes.

A corrosion inhibitor: The molecule could potentially adsorb onto metal surfaces and protect them from corrosion.

A building block for functional materials: The di-p-tolyl substitution provides a rigid scaffold that could be incorporated into polymers or other materials with interesting optical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole, and how can reaction conditions be optimized for high yield?

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer : Confirm the structure via a combination of NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS). For crystallographic validation, X-ray diffraction is essential. For example, 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole was characterized using single-crystal X-ray analysis, revealing bond lengths and angles critical for verifying substitution patterns . For sulfur-containing groups (e.g., ethylthio), Raman spectroscopy or X-ray photoelectron spectroscopy (XPS) may resolve electronic environments .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity and binding affinity of this compound toward target proteins like EGFR?

- Methodological Answer : Molecular docking and density functional theory (DFT) calculations can predict binding modes and affinity. For instance, 2-phenyl-1H-benzo[d]imidazole derivatives were docked into EGFR’s active site using AutoDock Vina, with binding energies correlated to in-vitro cytotoxicity data . Quantum mechanical calculations (e.g., B3LYP/6-31G*) can optimize geometries and compute electrostatic potentials, aiding in rational drug design . Machine learning models trained on PubChem data may further prioritize synthetic targets .

Q. How can discrepancies between in-silico ADMET predictions and experimental toxicity profiles be resolved?

- Methodological Answer : Validate computational ADMET predictions (e.g., SwissADME, ProTox-II) with in-vitro assays. For example, while in-silico models may predict hepatotoxicity, experimental validation via HepG2 cell viability assays is critical . If toxicity data is absent (as noted for some imidazole derivatives ), prioritize Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. Iterative refinement of computational models using experimental data can reduce discrepancies .

Q. What methodological approaches are recommended for evaluating pharmacokinetic properties and metabolic stability?

- Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA) for passive diffusion and cytochrome P450 (CYP) inhibition assays (e.g., CYP3A4) to assess metabolic stability . For in-vivo correlation, microsomal stability tests (rat/human liver microsomes) quantify metabolic clearance. Pharmacokinetic parameters (e.g., half-life, bioavailability) can be modeled via compartmental analysis using tools like Phoenix WinNonlin .

Addressing Data Contradictions

- Example : Toxicity data gaps (e.g., absent ecotoxicological profiles ) vs. ADMET predictions necessitate targeted ecotoxicity testing (e.g., Daphnia magna assays) and environmental fate studies (OECD 301 biodegradation tests).

Key Recommendations

- Synthesis : Prioritize solvent-free or green chemistry methods for scalability .

- Characterization : Combine crystallography with spectroscopic techniques for unambiguous confirmation .

- Biological Evaluation : Integrate in-silico and in-vitro workflows to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.